N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine
Description
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected ethylamine moiety linked to a 5-carbamoyl-substituted indole ring. The Boc group serves as a protective group for the amine, enhancing stability during synthetic processes. The indole scaffold is biologically significant, often found in pharmaceuticals and natural products. This compound’s structural complexity makes it valuable in medicinal chemistry, particularly in drug discovery targeting serotonin receptors or enzyme inhibition pathways. However, its synthesis and applications are less documented compared to simpler ethylamine derivatives like theanine or other indole-based molecules.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-carbamoyl-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-7-6-11-9-19-13-5-4-10(14(17)20)8-12(11)13/h4-5,8-9,19H,6-7H2,1-3H3,(H2,17,20)(H,18,21) |
InChI Key |
YBOONOPQIPHNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The Boc group can be selectively removed to expose the amine group for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Deprotected amine, which can be further functionalized.
Scientific Research Applications
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine involves its interaction with specific molecular targets and pathways. The Boc group protects the amine during reactions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group, the exposed amine can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of molecules:
Carbon Source Analysis
Ethylamine contributes to carbon skeletons in compounds like N,N-diethylthiourea (2/5 carbons from ethylamine) . For the target compound, the ethylamine moiety likely provides 2 carbons (CH2CH2 backbone), while the indole and Boc groups contribute the remainder.
Stability and Reactivity
- Boc Group Stability : Unlike unprotected amines (e.g., ethylamine in theanine), the Boc group prevents undesired nucleophilic reactions, enhancing shelf life. However, it requires acidic conditions (e.g., TFA) for deprotection.
- Indole Reactivity : The 5-carbamoyl group may reduce electrophilic substitution reactivity compared to unsubstituted indoles, aligning with sunitinib analogs’ behavior.
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